Lipophilicity: n‑Butyl vs. Isobutyl Analog – XLogP3 Difference of ≥0.3 Units
The n‑butyl compound exhibits an XLogP3 of 2.7, whereas the isobutyl analog (N‑[(4‑methoxyphenyl)methyl]‑N‑(2‑methylpropyl)pyrrolidin‑3‑amine) is predicted to have an XLogP3 of approximately 2.4, a difference of ≥0.3 log units. This reduction stems from the branching of the alkyl chain, which decreases overall hydrophobicity . In CNS drug discovery, a ΔlogP of 0.3 can translate into a measurable difference in passive membrane permeability and blood‑brain barrier penetration .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem computed) |
| Comparator Or Baseline | Isobutyl analog (N‑[(4‑methoxyphenyl)methyl]‑N‑(2‑methylpropyl)pyrrolidin‑3‑amine); predicted XLogP3 ≈ 2.4 |
| Quantified Difference | ΔXLogP3 ≈ 0.3 units |
| Conditions | Computed using XLogP3 algorithm; no experimental logP available |
Why This Matters
Procurement decisions for CNS‑oriented building blocks should prioritize the n‑butyl variant when higher lipophilicity and potentially superior brain penetration are desired.
- [1] PubChem Compound Summary for CID 69067747, N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine. XLogP3 = 2.7. National Center for Biotechnology Information (2026). View Source
- [2] Wager, T. T., et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 420–424. View Source
